2-Amino-5-bromo-N-methylbenzamide

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Procuring a benzamide scaffold with orthogonal functional groups for kinase inhibitor SAR is challenging. 2-Amino-5-bromo-N-methylbenzamide (CAS 1257996-85-2) is the validated scaffold related to ULK1 inhibitor SBI-0206965 (IC50=108 nM). Its three functional groups (C5-Br, C2-NH2, N-Me amide) enable sequential transformations: bromine for cross-coupling, amine for affinity tags, N-methyl amide for balanced lipophilicity (cLogP 1.575). Avoid analog errors: 2-Amino-5-bromobenzamide lacks the critical N-methyl group. Certificate of analysis included; global shipping.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 1257996-85-2
Cat. No. B1524251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-N-methylbenzamide
CAS1257996-85-2
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC(=C1)Br)N
InChIInChI=1S/C8H9BrN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyBCOIOLDALWLHAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-N-methylbenzamide Procurement Guide


2-Amino-5-bromo-N-methylbenzamide (CAS: 1257996-85-2), with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol, is a key member of the substituted benzamide class of compounds [1]. This research chemical is characterized by a unique substitution pattern on its benzene core: an amino group at position 2, a bromine atom at position 5, and an N-methyl carboxamide group at position 1. This precise arrangement of functional groups makes it a versatile scaffold in medicinal chemistry and a strategic intermediate for the synthesis of complex molecules, particularly those targeting kinases and receptors .

2-Amino-5-bromo-N-methylbenzamide: Why Substitution Fails


Procurement of 2-Amino-5-bromo-N-methylbenzamide requires a specification-driven approach, as generic substitution with a closely related analog like 2-Amino-5-bromobenzamide (CAS 16313-66-9) or 2-Amino-5-bromo-N,N-dimethylbenzamide (CAS 139253-79-5) is not scientifically valid. The presence and nature of the amide substituent (N-methyl vs. primary amide or N,N-dimethyl) fundamentally alter the compound's chemical and biological properties. The N-methyl group in the target compound provides a specific balance of lipophilicity and hydrogen-bonding potential that is critical for its function as a scaffold, influencing both its reactivity in synthetic transformations and its binding affinity in biological systems. Using an incorrect analog would lead to different reaction outcomes or altered biological activity, compromising project integrity and data reproducibility .

2-Amino-5-bromo-N-methylbenzamide: Quantitative Comparison


Lipophilicity (cLogP) Comparison

The compound's calculated lipophilicity (cLogP) is a key differentiator from its closest analogs. 2-Amino-5-bromo-N-methylbenzamide has a calculated cLogP of 1.575, compared to a cLogP of 1.17 for 2-Amino-5-bromobenzamide (CAS 16313-66-9). This difference of 0.405 log units corresponds to a 2.5-fold increase in lipophilicity, which can significantly impact membrane permeability and metabolic stability [1].

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Orthogonal Reactive Handles

The compound's structure presents three distinct, orthogonally reactive handles: the C5-bromo substituent for Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), the C2-amino group for amide bond formation or reductive amination, and the N-methyl amide itself. This contrasts with simpler analogs like 5-bromoanthranilic acid (CAS 5794-88-7), which lacks the protected N-methyl amide, or 2-Amino-5-bromobenzamide (CAS 16313-66-9), which has a primary amide with different reactivity. The N-methyl amide in the target compound is less prone to hydrolysis and provides a more stable, neutral handle during multi-step synthesis compared to a carboxylic acid .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Kinase Inhibition SAR

While direct IC50 data for 2-Amino-5-bromo-N-methylbenzamide is not available, its core structure is a recognized pharmacophore for kinase inhibition. This is evidenced by the potent ULK1 inhibitor SBI-0206965 (CAS 1884220-36-3), which contains the same 2-((...)-N-methylbenzamide) core. SBI-0206965 exhibits an IC50 of 108 nM against ULK1. In contrast, a simpler benzamide derivative without the key N-methyl substitution, such as a lead compound in a separate study, showed a significantly higher IC50 of 8.7 μM, representing a difference in potency of over 80-fold [1].

Kinase Inhibition Autophagy Cancer Research

2-Amino-5-bromo-N-methylbenzamide Application Scenarios


Kinase Inhibitor Scaffold

As demonstrated by its structural relationship to the potent ULK1 inhibitor SBI-0206965 (IC50 = 108 nM), 2-Amino-5-bromo-N-methylbenzamide is a valuable scaffold for designing novel kinase inhibitors. Its N-methyl amide and 2-amino group are critical for ATP-binding site interactions. Medicinal chemists should procure this compound to build focused libraries for exploring structure-activity relationships (SAR) around the benzamide core, leveraging the bromine atom as a synthetic handle for rapid analog generation .

Multi-Functional Building Block

This compound serves as an advanced intermediate in multi-step organic synthesis. Its three orthogonal functional groups (C5-Br, C2-NH2, N-methyl amide) allow for strategic, sequential transformations. Procurement is essential for projects requiring the late-stage introduction of diversity through cross-coupling reactions or the controlled assembly of complex molecular architectures, such as those found in natural product analogs or advanced pharmaceutical agents .

Chemical Probe Development

The compound's balanced lipophilicity (cLogP = 1.575) and reactive handles make it an excellent starting point for creating chemical probes. Researchers can functionalize the amino group to introduce affinity tags (e.g., biotin) or fluorescent reporters, and use the bromine atom to create photoaffinity labeling (PAL) probes via cross-coupling. Procuring this scaffold enables the development of bespoke tools for studying protein function, target engagement, and cellular localization in chemical biology studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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